5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid
Overview
Description
5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid is a useful research compound. Its molecular formula is C7H5N3O2S and its molecular weight is 195.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic Acid are currently unknown. This compound is a derivative of thieno[2,3-d]pyrimidines , which are known to have various biological activities.
Mode of Action
As a derivative of thieno[2,3-d]pyrimidines
Biochemical Pathways
Thieno[2,3-d]pyrimidines are known to be involved in various biological activities, suggesting that they may affect multiple pathways.
Pharmacokinetics
Its molecular weight is 195.199 , which is within the range generally considered favorable for oral bioavailability.
Properties
IUPAC Name |
5-aminothieno[2,3-d]pyrimidine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S/c8-4-3-1-9-2-10-6(3)13-5(4)7(11)12/h1-2H,8H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOUSKZJDUDQDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(SC2=NC=N1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659989 | |
Record name | 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59488-81-2 | |
Record name | 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59488-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What novel synthetic approach is described in the research for creating pericyclic heterocycles incorporating the 5-aminothieno[2,3-d]pyrimidine-6-carboxylic acid scaffold?
A1: Researchers successfully synthesized a series of 3,4-dihydro-5H-1-thia-3,5,6,8-tetraazaacenaphthylenes, pericyclic heterocycles containing the this compound core, through a cyclocondensation reaction. This reaction utilizes readily available ethyl 5-amino-4-(substituted amino)-2-methylthiothieno[2,3-d]pyrimidine-6-carboxylates and formaldehyde in the presence of hydrochloric acid as a catalyst []. This approach offers a new route to these complex structures, expanding the possibilities for exploring their chemical and biological properties.
Q2: How do substituents on the this compound core affect the cyclocondensation reaction with formaldehyde?
A2: Interestingly, the type of substituent at the 4-position of the thienopyrimidine ring appears to have minimal impact on the reaction outcome. Regardless of the steric or electronic properties of the substituent, the cyclocondensation proceeds efficiently, yielding the desired 3,4-dihydro-5H-1-thia-3,5,6,8-tetraazaacenaphthylenes in good to excellent yields []. This finding suggests a robust synthetic methodology with potential for generating a diverse library of compounds for further investigation.
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